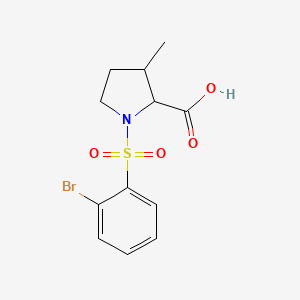
1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid, also known as CMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid's mechanism of action involves the inhibition of specific enzymes and signaling pathways. In cancer research, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid inhibits the enzyme AKT, which is involved in cell growth and survival. In inflammation research, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid inhibits the NF-kB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid inhibits the production of reactive oxygen species and reduces the accumulation of amyloid-beta.
Biochemical and Physiological Effects:
1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. In cancer research, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid induces apoptosis, or programmed cell death, in cancer cells. In inflammation research, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative disease research, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid protects neurons from oxidative stress and reduces the accumulation of amyloid-beta.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit specific enzymes and signaling pathways. However, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid's limited solubility in water can make it difficult to use in certain experiments, and its potential toxicity requires careful handling.
Zukünftige Richtungen
There are several future directions for 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid research. In cancer research, further studies could explore the potential of 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid in combination with other cancer treatments, such as chemotherapy and radiation therapy. In inflammation research, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid's potential as a treatment for autoimmune diseases could be investigated. In neurodegenerative disease research, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid's ability to cross the blood-brain barrier could be explored for its potential in treating Alzheimer's disease and other neurodegenerative diseases. Additionally, further studies could investigate the potential side effects and toxicity of 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid.
Synthesemethoden
The synthesis of 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid involves the reaction of 4-cyano-2-methylbenzenesulfonyl chloride with 3-methylpyrrolidine-3-carboxylic acid in the presence of a base. The resulting product is then purified through recrystallization. This method has been established as a reliable and efficient way to produce 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid in large quantities.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. Inflammation research has found that 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, a protein associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(4-cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-10-7-11(8-15)3-4-12(10)21(19,20)16-6-5-14(2,9-16)13(17)18/h3-4,7H,5-6,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHACTVWIQWMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)S(=O)(=O)N2CCC(C2)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632559.png)

![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632569.png)
![(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid](/img/structure/B6632574.png)
![(2S,3R)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B6632587.png)


![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)
![(2S)-3-[(2,3-dichlorophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632621.png)
![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)


